

The Function of the CER3 Gene in *Arabidopsis thaliana*: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Authored for: Researchers, Scientists, and Drug Development Professionals December 16, 2025

Abstract

The ECERIFERUM3 (CER3) gene in *Arabidopsis thaliana* is a cornerstone in the biosynthesis of cuticular wax, an essential protective barrier against environmental stressors. This document provides an in-depth examination of CER3's function, its role in the very-long-chain alkane (VLC-alkane) biosynthetic pathway, its regulation, and the experimental methodologies employed in its study. Identified as allelic to WAX2, YRE, and FLP1, CER3 is a critical enzyme that, in concert with its interacting partners, catalyzes the final steps of alkane production. Mutations in this gene lead to significant physiological consequences, including reduced drought tolerance, organ fusion, and male sterility, underscoring its importance in plant development and survival.

Core Function and Biochemical Role

The primary function of the CER3 gene (At5g57800) is its central role in the alkane-forming pathway of cuticular wax biosynthesis.^[1] Cuticular wax is a complex mixture of lipids, with VLC-alkanes being major components that provide a hydrophobic barrier on the plant's aerial surfaces.

CER3 is a core component of a multi-protein enzymatic complex located in the endoplasmic reticulum that catalyzes the conversion of very-long-chain acyl-CoAs into VLC-alkanes.^{[2][3]}

The established biochemical model proposes a two-step process for alkane synthesis:

- Reduction to Aldehyde: CER3, which may function as a fatty acid reductase, is believed to catalyze the reduction of a VLC acyl-CoA to a very-long-chain aldehyde intermediate.[2][4][5]
- Decarbonylation to Alkane: The resulting aldehyde is then decarbonylated by the ECERIFERUM1 (CER1) protein, producing a VLC-alkane that is one carbon shorter, and releasing formate or carbon monoxide.[2][5][6]

This enzymatic activity is enhanced by the presence of endoplasmic reticulum-localized cytochrome b₅ isoforms (CYTB5s), which are thought to act as specific cofactors for CER1, highlighting a redox-dependent mechanism.[2][3] The strict co-expression of CER1 and CER3 is necessary for VLC-alkane synthesis, and together they form the core of the plant alkane synthesis machinery.[2][3]

Beyond its role in vegetative tissues, CER3 is also crucial for reproductive development. It is involved in the biosynthesis of lipids for the pollen coat (tryphine), which is essential for proper pollen hydration and pollen-stigma recognition during fertilization.[7][8]

Gene Regulation

The expression and activity of CER3 are tightly controlled at both the transcriptional and post-transcriptional levels to ensure proper wax production in response to developmental and environmental cues.

- Transcriptional Regulation:
 - GCN5: The histone acetyltransferase GCN5 positively regulates CER3 expression. It mediates H3K9/14 acetylation at the CER3 promoter, and mutations in GCN5 lead to reduced CER3 transcripts and a wax-deficient phenotype.[1]
 - CER7: The CER7 gene, which encodes a putative ribonuclease, is also a positive regulator of CER3 transcription.[9] Mutations in cer7 result in significantly lower levels of CER3 mRNA and a corresponding reduction in cuticular wax.[9]
- Post-Transcriptional Regulation:

- CER16: The CER16 protein prevents the post-transcriptional gene silencing (PTGS) of CER3.[10] In *cer16* mutants, CER3 transcripts are markedly reduced due to an increase in CER3-targeting small interfering RNAs (siRNAs), leading to a glossy-stem phenotype.[10][11]

Phenotypic Consequences of Mutation

Mutations in the CER3 gene result in a pleiotropic phenotype, readily identified by the glossy, dark-green appearance of stems and siliques due to a significant reduction in epicuticular wax crystals.[12][13] The key phenotypes associated with *cer3* loss-of-function mutants include:

- Reduced Wax Load: A severe decrease in the total amount of cuticular wax, particularly affecting the production of aldehydes, alkanes, secondary alcohols, and ketones.[1]
- Organ Fusion: Strong *cer3* alleles can display postgenital fusion of aerial organs, such as between stamens and styles, which is attributed to defects in the cuticle.[7][14]
- Male Sterility: Disruption of CER3 impairs the biosynthesis of long-chain lipids in the pollen coat, leading to defects in pollen hydration and germination on the stigma, resulting in male sterility.[7][8]

Quantitative Data on *cer3* Mutants

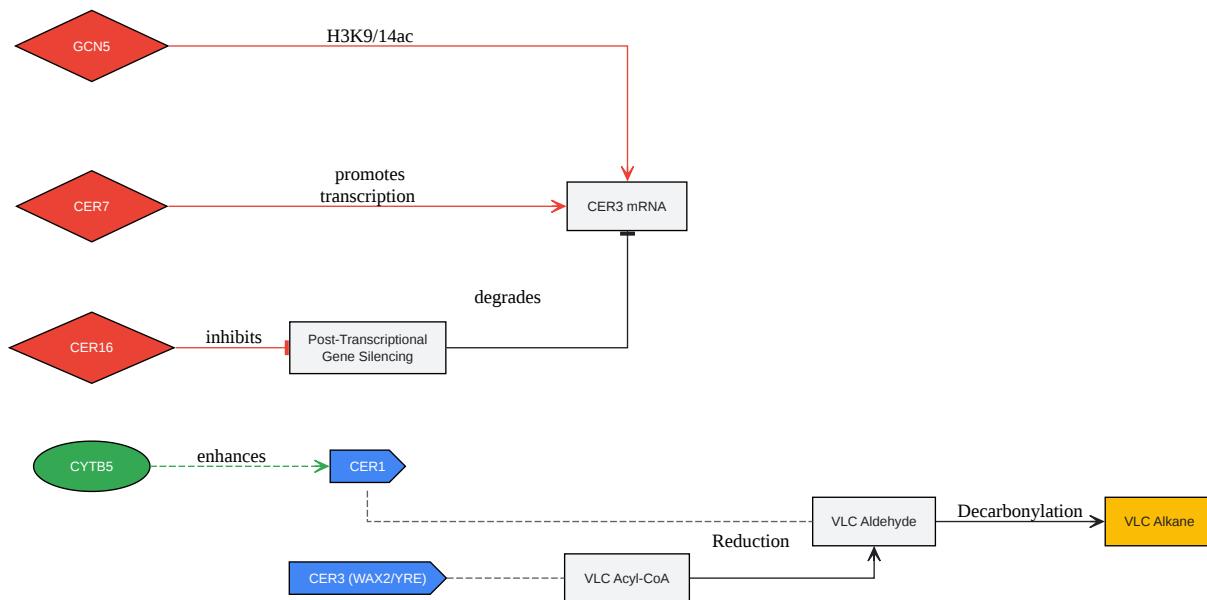
The functional loss of CER3 leads to quantifiable changes in the composition of cuticular waxes. The following table summarizes the impact on major wax components in *cer3* mutant stems compared to wild-type (WT) *Arabidopsis*.

Wax Component Class	Wild-Type (WT)	cer3 Mutant	Percentage Change	Reference
Total Wax Load ($\mu\text{g}/\text{cm}^2$)	Data not specified	Severely reduced	Significant Reduction	[1]
Alkanes	Major component	Dramatically reduced	Significant Reduction	[1][10]
Aldehydes	Present	Severely reduced	Significant Reduction	[1]
Secondary Alcohols	Present	Severely reduced	Significant Reduction	[1]
Ketones	Present	Severely reduced	Significant Reduction	[1]

Note: Specific quantitative values vary between studies and growth conditions. The data presented reflects the consistent qualitative and significant quantitative changes reported in the literature.

Signaling and Biosynthetic Pathways

The following diagrams illustrate the core alkane biosynthetic pathway involving CER3 and its known regulatory network.



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Caption: The VLC-alkane biosynthetic pathway and its regulation in Arabidopsis.

Experimental Protocols & Methodologies

The study of the CER3 gene has employed a range of molecular genetics, biochemistry, and cell biology techniques.

Mutant Identification and Complementation

- Protocol: T-DNA insertion mutants (e.g., *cer3-8*) are identified from stock centers (e.g., ABRC). Genomic DNA is extracted from candidate plants and PCR is performed using a gene-specific primer pair (LP/RP) and a T-DNA left border primer (LB) to confirm the insertion site. For complementation, a genomic fragment containing the full *CER3* coding sequence and its native promoter is amplified by PCR and cloned into a plant transformation vector (e.g., pCAMBIA). This construct is introduced into homozygous *cer3* mutant plants via *Agrobacterium tumefaciens*-mediated floral dip transformation. T1 transformants are selected, and restoration of the wild-type glaucous phenotype is assessed.^[7]

Gene Expression Analysis (RT-PCR)

- Protocol: Total RNA is isolated from various *Arabidopsis* tissues (leaves, stems, flowers) of wild-type and *cer3* mutant plants. First-strand cDNA is synthesized using a reverse transcriptase enzyme. The cDNA is then used as a template for PCR with primers specific to the *CER3* transcript. An internal control gene (e.g., ACTIN) is amplified in parallel to normalize for cDNA quantity. The PCR products are resolved on an agarose gel to visualize expression levels.^[7]

Subcellular Localization

- Protocol: The coding sequence of *CER3* is fused in-frame with a reporter gene like Green Fluorescent Protein (GFP) in a plant expression vector, often under the control of its native promoter or a constitutive promoter (e.g., CaMV 35S).^[7] The *CER3*-GFP construct is transiently expressed in a heterologous system, such as tobacco (*Nicotiana benthamiana*) leaves, via agroinfiltration. After 2-3 days, the infiltrated leaf sections are imaged using a confocal laser scanning microscope to determine the subcellular localization of the fusion protein.^[7] Co-localization with known organelle markers can confirm its presence in the plasma membrane or endoplasmic reticulum.^{[4][7]}

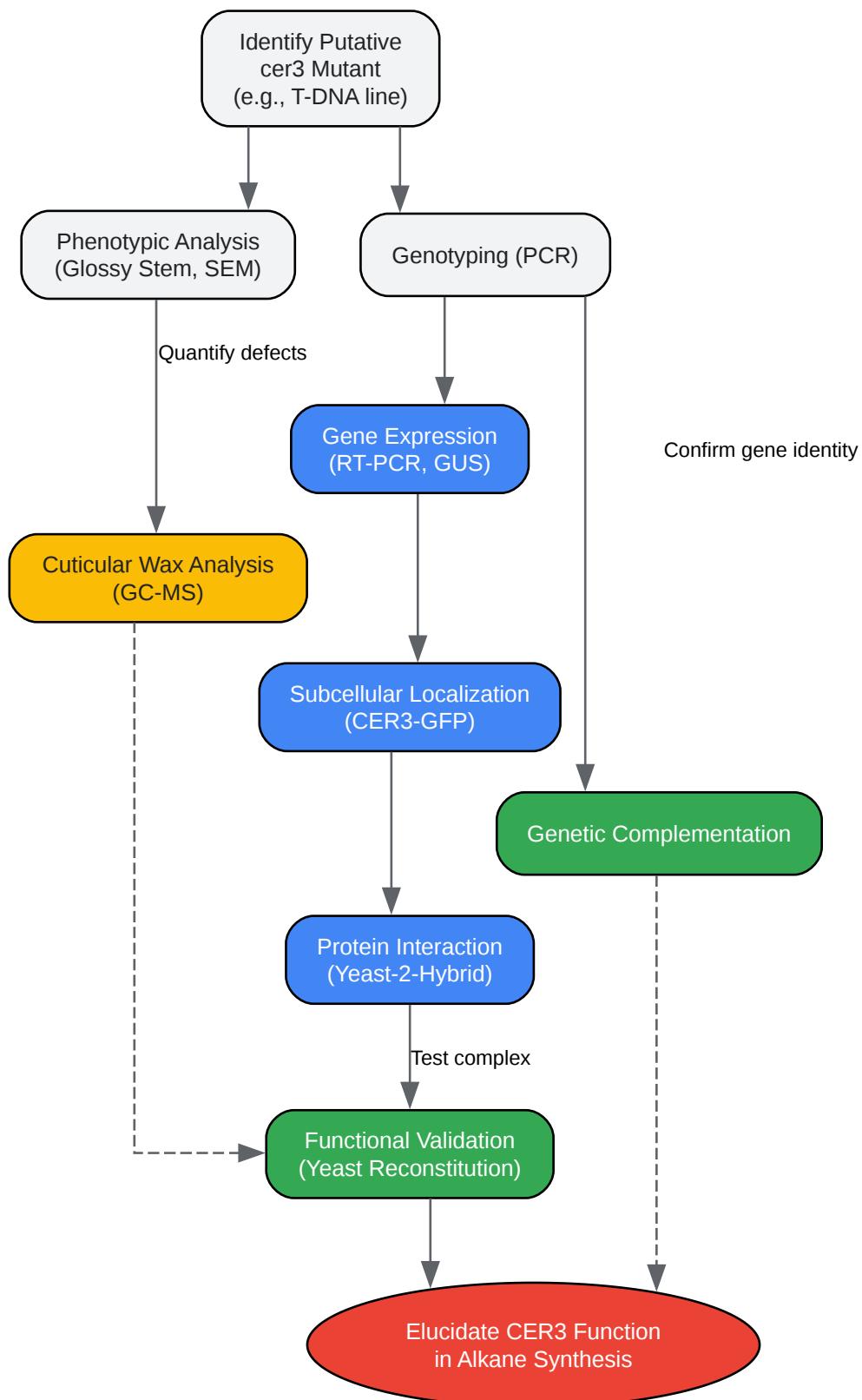
Cuticular Wax Analysis

- Protocol:
 - Extraction: Inflorescence stems from 6-week-old plants are immersed in chloroform or hexane for 30-60 seconds to dissolve the epicuticular waxes. An internal standard (e.g., n-tetracosane) is added to each sample for quantification.

- Derivatization: The solvent is evaporated, and the wax residue is derivatized to convert alcohols and fatty acids into their trimethylsilyl (TMS) ethers/esters by adding reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubating at 100°C.
- GC-MS Analysis: The derivatized sample is injected into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The compounds are separated based on their boiling points and retention times, and the mass spectrometer provides fragmentation patterns for identification and quantification relative to the internal standard.[11]

Heterologous Reconstitution in Yeast

- Protocol: To confirm the enzymatic function of the alkane synthesis complex, CER1 and CER3 are co-expressed in a yeast (*Saccharomyces cerevisiae*) strain engineered to produce VLC acyl-CoAs.[2][3] cDNAs for *Arabidopsis* CER1, CER3, and optionally CYTB5, are cloned into yeast expression vectors. The engineered yeast is cultured, and lipids are extracted from the cell pellets. The lipid extracts are then analyzed by GC-MS to detect the production of VLC-alkanes, which are absent in control yeast strains.[2][3]

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Caption: A standard experimental workflow for characterizing the CER3 gene.

Conclusion

The CER3 gene is an indispensable component of the cuticular wax biosynthetic pathway in *Arabidopsis thaliana*. As a core enzyme in the VLC-alkane synthesis complex, its function is integral to creating a protective barrier against water loss and other environmental stresses. The intricate transcriptional and post-transcriptional regulation of CER3 highlights its importance in plant physiology. A thorough understanding of CER3's role and its regulatory network not only advances our knowledge of plant biochemistry but also presents potential targets for engineering crops with enhanced resilience and improved agronomic traits.

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- To cite this document: BenchChem. [The Function of the CER3 Gene in *Arabidopsis thaliana*: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12401470#what-is-the-function-of-the-cer3-gene-in-arabidopsis>]

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